molecular formula C17H25N5O5 B11831527 Ala-Ala-Asn-PAB

Ala-Ala-Asn-PAB

カタログ番号: B11831527
分子量: 379.4 g/mol
InChIキー: VPXFRPRRAXTBSH-KWBADKCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ala-Ala-Asn-PAB is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Asn-PAB involves the formation of peptide bonds between alanine, asparagine, and p-aminobenzyl (PAB). The process typically includes the following steps:

    Peptide Bond Formation: The amino acids alanine and asparagine are sequentially coupled using standard peptide synthesis techniques.

    Attachment of PAB: The PAB moiety is then attached to the peptide chain through a condensation reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

化学反応の分析

Types of Reactions

Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drugs in ADCs.

Common Reagents and Conditions

The cleavage of this compound is typically carried out under physiological conditions, where cellular proteases are active. The presence of these enzymes ensures the selective and efficient release of the drug.

Major Products Formed

The major products formed from the cleavage of this compound are the active cytotoxic drugs and the peptide fragments. These products are essential for the therapeutic efficacy of ADCs .

科学的研究の応用

Ala-Ala-Asn-PAB has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

作用機序

The mechanism of action of Ala-Ala-Asn-PAB involves its cleavage by cellular proteases. Upon cleavage, the active cytotoxic drug is released, which then exerts its therapeutic effects. The molecular targets and pathways involved in this process include:

類似化合物との比較

Ala-Ala-Asn-PAB is unique in its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs. Similar compounds include:

    Valine-Citrulline-PAB: Another peptide cleavable linker used in ADCs.

    Azido-PEG5-Ala-Ala-Asn-PAB: A cleavable PEG linker used in the synthesis of ADCs.

These compounds share similar functionalities but differ in their chemical structures and specific applications.

特性

分子式

C17H25N5O5

分子量

379.4 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

InChI

InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26)/t9-,10-,13-/m0/s1

InChIキー

VPXFRPRRAXTBSH-KWBADKCTSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

正規SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。